molecular formula C12H19N3 B1479698 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine CAS No. 2098131-66-7

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Cat. No.: B1479698
CAS No.: 2098131-66-7
M. Wt: 205.3 g/mol
InChI Key: YJJZFSYNMFDPHR-UHFFFAOYSA-N
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Description

The compound “(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . It also contains an indazole group, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The “tetrahydro-2H-” prefix suggests that the indazole ring is partially saturated with hydrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropylmethyl group and the indazole ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the cyclopropylmethyl group . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indazole ring and the cyclopropylmethyl group. The cyclopropyl group is known for its ring strain and unique reactivity . The indazole ring, being an aromatic system, would also have distinct reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Synthesis and Solution Behavior : The preparation and structural analysis of chiral (cyclooctane-1,5-diyl)bis(2-pyrazolyl)borate complexes show the versatility of indazole derivatives in creating chiral centers for potential use in asymmetric synthesis and materials science (Chisholm et al., 2000).

  • Advanced Organic Synthesis : The development of tetrahydro-1,3-oxazepines via intramolecular amination of cyclopropylmethyl cation demonstrates the compound's utility in synthesizing complex heterocyclic structures, which could be beneficial for drug discovery and development (Skvorcova et al., 2015).

Pharmacological Research

  • Antimicrobial Activities : New quinoline derivatives carrying a 1,2,3-triazole moiety, including structures similar to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of indazole derivatives in developing new antimicrobial agents (Thomas et al., 2010).

  • Anticonvulsant Agents : Synthesis and characterization of heterocyclic Schiff bases, including indazole derivatives, have shown potential as anticonvulsant agents, indicating the role of these compounds in neuroscience research and therapy for epilepsy (Pandey & Srivastava, 2011).

Materials Science

  • Organometallic Chemistry : The synthesis of ansa-metallocene complexes utilizing bis(indenyl)dimethylsilane ligands, related to indazole derivatives, for potential applications in catalysis and materials science, highlights the chemical's utility in creating novel metal-organic frameworks (Halterman et al., 2000).

Mechanism of Action

Future Directions

The future directions for this compound would depend on its applications. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-7-12-10-3-1-2-4-11(10)14-15(12)8-9-5-6-9/h9H,1-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJZFSYNMFDPHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CN)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 2
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 4
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 5
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
Reactant of Route 6
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

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